
3,4-Dibutylcyclohexan-1-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-Dibutylcyclohexan-1-OL is an organic compound belonging to the class of cyclohexanols Cyclohexanols are characterized by a cyclohexane ring with a hydroxyl group (-OH) attached to one of the carbon atoms In this case, the compound has two butyl groups attached to the 3rd and 4th carbon atoms of the cyclohexane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dibutylcyclohexan-1-OL can be achieved through several methods. One common approach involves the hydrogenation of 3,4-Dibutylcyclohexanone using a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas. The reaction is typically carried out at elevated temperatures and pressures to ensure complete reduction of the ketone to the alcohol.
Another method involves the Grignard reaction, where 3,4-Dibutylcyclohexanone is reacted with a Grignard reagent such as butylmagnesium bromide in anhydrous ether. The reaction mixture is then quenched with water or an acid to yield this compound.
Industrial Production Methods
Industrial production of this compound often involves large-scale hydrogenation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yields and purity of the final product. Catalysts such as Raney nickel or platinum on carbon are commonly used in these processes.
Analyse Chemischer Reaktionen
Types of Reactions
3,4-Dibutylcyclohexan-1-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 3,4-Dibutylcyclohexanone using oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: Reduction of 3,4-Dibutylcyclohexanone back to this compound can be achieved using hydrogen gas and a suitable catalyst.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents such as thionyl chloride (SOCl2) to form 3,4-Dibutylcyclohexyl chloride.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in aqueous solution.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or Raney nickel as catalysts.
Substitution: Thionyl chloride (SOCl2) in the presence of a base such as pyridine.
Major Products Formed
Oxidation: 3,4-Dibutylcyclohexanone
Reduction: this compound
Substitution: 3,4-Dibutylcyclohexyl chloride
Wissenschaftliche Forschungsanwendungen
3,4-Dibutylcyclohexan-1-OL has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds, particularly in the development of new materials and catalysts.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is used in the production of fragrances and flavors due to its unique odor profile.
Wirkmechanismus
The mechanism of action of 3,4-Dibutylcyclohexan-1-OL involves its interaction with specific molecular targets and pathways. The hydroxyl group allows it to form hydrogen bonds with various biological molecules, potentially affecting enzyme activity and cellular processes. Its butyl groups contribute to its hydrophobic interactions, influencing its solubility and distribution within biological systems.
Vergleich Mit ähnlichen Verbindungen
3,4-Dibutylcyclohexan-1-OL can be compared with other similar compounds such as:
3,4-Dimethylcyclohexan-1-OL: This compound has methyl groups instead of butyl groups, resulting in different physical and chemical properties.
3,4-Diphenylcyclohexan-1-OL:
Cyclohexanol: The simplest cyclohexanol, lacking any substituents on the ring, serves as a basic reference for understanding the effects of substituents on the cyclohexane ring.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct physical, chemical, and biological properties compared to its analogs.
Eigenschaften
CAS-Nummer |
193970-91-1 |
|---|---|
Molekularformel |
C14H28O |
Molekulargewicht |
212.37 g/mol |
IUPAC-Name |
3,4-dibutylcyclohexan-1-ol |
InChI |
InChI=1S/C14H28O/c1-3-5-7-12-9-10-14(15)11-13(12)8-6-4-2/h12-15H,3-11H2,1-2H3 |
InChI-Schlüssel |
FERGJWFUAZRPMZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC1CCC(CC1CCCC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


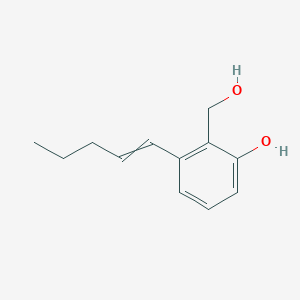
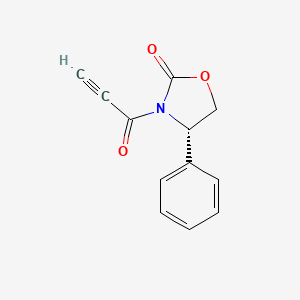
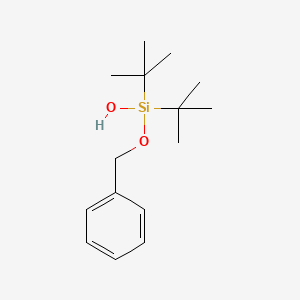
![3,3'-{(Dimethylsilanediyl)bis[(2-methyl-1H-indene-1,4-diyl)]}diquinoline](/img/structure/B12571410.png)
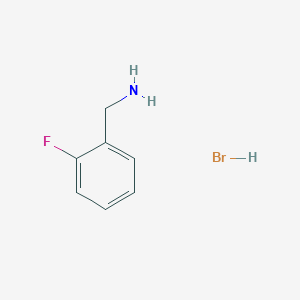
![[1-(Naphthalen-2-yl)ethyl]phosphonic acid](/img/structure/B12571424.png)
![Sodium 4-{2-[2-(2-chloro-3-{2-[1-(4-sulfonatobutyl)quinolin-1-ium-2-yl]ethenyl}cyclopent-2-en-1-ylidene)ethylidene]quinolin-1(2H)-yl}butane-1-sulfonate](/img/structure/B12571427.png)

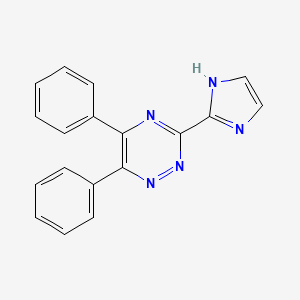

![Benzoic acid, 2-[[1-(4-methylphenyl)-2-nitroethyl]thio]-](/img/structure/B12571449.png)
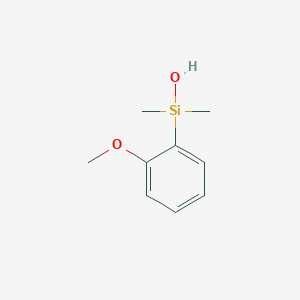
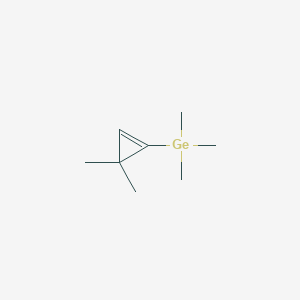
![Diethyl [(2,3-dimethylphenyl)methyl]phosphonate](/img/structure/B12571459.png)
